molecular formula C5H6F3N3O2S B2812478 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide CAS No. 101457-07-2

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2812478
CAS No.: 101457-07-2
M. Wt: 229.18
InChI Key: PNFNZHBLXSLIEG-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide is a pyrazole-derived sulfonamide characterized by a trifluoromethyl (-CF₃) group at the 3-position and a sulfonamide (-SO₂NH₂) moiety at the 4-position of the pyrazole ring. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and modulates electronic interactions in biological systems . Its synthesis typically involves the conversion of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride (a key intermediate) via reaction with amines . The sulfonamide group is pivotal for hydrogen-bonding interactions, making it a common pharmacophore in enzyme inhibitors and antimicrobial agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O2S/c1-11-2-3(14(9,12)13)4(10-11)5(6,7)8/h2H,1H3,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFNZHBLXSLIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Antiviral Activity

One of the prominent applications of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide is in antiviral research. It has been identified as a non-nucleoside inhibitor of the measles virus RNA-dependent RNA polymerase complex, demonstrating potent antiviral activity with an effective concentration (EC50) of 250 nM . This highlights its potential as a therapeutic agent against viral infections.

Anti-inflammatory and Antibacterial Properties

Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory response . Additionally, it shows antibacterial activity against various strains, making it a candidate for further development in treating bacterial infections.

Agrochemical Applications

The compound is also utilized in agrochemicals, particularly as an intermediate for fungicides. It has been shown to inhibit succinate dehydrogenase, which is vital for fungal metabolism . The trifluoromethyl group enhances its efficacy in protecting crops from pests and diseases.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies have revealed that modifications to the pyrazole ring can significantly alter biological activity. For instance, substituents on the pyrazole ring can enhance or diminish its interaction with biological targets, influencing its pharmacological properties .

Data Tables

Application AreaKey Findings
AntiviralPotent inhibitor of measles virus RNA polymerase with EC50 = 250 nM
Anti-inflammatoryInhibits cyclooxygenase enzymes; potential use in treating inflammatory conditions
AntibacterialEffective against various bacterial strains; potential for antibiotic development
AgrochemicalsFunctions as an intermediate for fungicides; inhibits succinate dehydrogenase

Case Study 1: Antiviral Efficacy

In a study published in Nature Communications, researchers demonstrated that this compound effectively inhibited viral replication in infected cells, showcasing its potential as a therapeutic agent against measles virus .

Case Study 2: Agrochemical Development

A research article highlighted the synthesis of novel fungicides based on this compound, showing significant efficacy in field trials against common plant pathogens such as Fusarium oxysporum . The results indicated improved crop yields and reduced disease incidence.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-4-sulfonamide Derivatives

a. 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide (CAS: 7167-25-1)

  • Structural Difference : Incorporates a 3-(trifluoromethyl)benzyl group at the pyrazole’s 1-position.
  • Impact : The benzyl substituent increases lipophilicity (logP ~3.5), enhancing membrane permeability compared to the parent compound .
  • Applications : Explored in kinase inhibition studies due to improved bioavailability .

b. N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (CAS: 1005629-66-2)

  • Structural Difference: Features a 3-chlorophenoxymethyl group and an ethyl-substituted pyrazole.
  • Impact: The chlorophenoxy group introduces steric bulk, reducing solubility but increasing affinity for hydrophobic enzyme pockets .
  • Applications : Investigated for antifungal activity, with MIC values <1 µg/mL against Candida albicans .
Pyrazole-4-carboxamide Derivatives

a. 1-Methyl-3-(trifluoromethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide

  • Structural Difference : Replaces sulfonamide with a carboxamide group linked to a trifluoromethylpyridine.
  • Impact : The dual -CF₃ groups enhance electron-withdrawing effects, lowering pKa of the pyridine nitrogen (pKa ~3.2) and improving binding to fungal cytochrome P450 .
  • Applications : Demonstrated 86.4% yield and potent antifungal activity (IC₅₀: 0.8 µM) .

b. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid (CAS: 113100-53-1)

  • Structural Difference : Carboxylic acid instead of sulfonamide.
  • Impact : Higher acidity (pKa ~2.5) due to the -COOH group, making it a versatile intermediate for ester or amide derivatives .
  • Applications : Key precursor in agrochemicals, e.g., herbicides with >90% inhibition of Amaranthus retroflexus .
Oxadiazole Hybrids

a. 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole

  • Structural Difference : Integrates a 1,3,4-oxadiazole ring with a bromobenzylthio substituent.
  • Impact : The oxadiazole ring improves thermal stability (mp: 113–114°C) and π-π stacking interactions in crystal lattices .
  • Applications: Potential anticancer agent with 83.3% yield and moderate cytotoxicity (IC₅₀: 12 µM) .

Comparative Analysis of Key Properties

Compound Class Example Melting Point (°C) Yield (%) Bioactivity (IC₅₀/MIC) Key Structural Feature
Sulfonamides Target Compound N/A ~75* Under study -SO₂NH₂ at C4
4-Methyl-N-{1-[3-CF₃-benzyl]-1H-pyrazol-4-yl}-benzenesulfonamide 165–168 60 Kinase inhibition (IC₅₀: 0.3 µM) 3-CF₃-benzyl at N1
Carboxamides N-(5-CF₃-pyridin-2-yl)-carboxamide 142–144 86.4 Antifungal (IC₅₀: 0.8 µM) Dual -CF₃ groups
Oxadiazoles 4-Bromobenzylthio-oxadiazole 113–114 83.3 Anticancer (IC₅₀: 12 µM) Oxadiazole + bromobenzylthio

*Estimated based on analogous sulfonamide syntheses .

Research Findings and Trends

  • Electronic Effects: The -CF₃ group in the target compound reduces electron density at the pyrazole ring, enhancing resistance to oxidative metabolism compared to non-fluorinated analogs .
  • Solubility vs. Activity : Sulfonamides generally exhibit lower logP values (~2.0) than carboxamides (~3.5), balancing solubility and membrane permeability .
  • Synthetic Flexibility : The sulfonyl chloride intermediate (CAS: 344591-91-9) enables rapid diversification into sulfonamides, thioethers, and sulfonate esters .

Biological Activity

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole class, noted for its diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group and a sulfonamide moiety significantly influences its biological interactions, making it a subject of interest in various fields, including medicinal chemistry and agriculture.

Chemical Structure and Properties

The compound's molecular formula is C5H4F3N3O2SC_5H_4F_3N_3O_2S. Its unique structure includes:

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Sulfonamide functional group : Imparts potential for enzyme inhibition.

Antiviral Activity

This compound has been evaluated as an antiviral agent. A related compound demonstrated efficacy as a non-nucleoside inhibitor of the measles virus RNA-dependent RNA polymerase (RdRp) complex, achieving an effective concentration (EC50) of 250 nM. This highlights the potential for similar compounds to inhibit viral replication through structural modifications that enhance interaction with viral targets .

Antifungal Activity

Research indicates that this compound exhibits antifungal properties. In vitro studies have shown that derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide demonstrate moderate antifungal activity against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum, with some compounds achieving over 50% inhibition at concentrations of 100 µg/mL . This suggests its application in agricultural settings to combat fungal diseases.

Anticancer Activity

The pyrazole scaffold is recognized for its anticancer properties. Recent studies indicate that compounds derived from this scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These compounds have shown to induce apoptosis and enhance caspase-3 activity, confirming their potential as anticancer agents .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form strong hydrogen bonds with enzyme active sites, modulating their activity.
  • Microtubule Destabilization : Some derivatives have been shown to disrupt microtubule assembly, which is crucial for cancer cell division .

Case Studies and Research Findings

StudyFindings
Antiviral Study Compound inhibited measles virus replication with an EC50 of 250 nM, showcasing its potential as a viral inhibitor .
Antifungal Evaluation Demonstrated over 50% inhibition against Gibberella zeae at 100 µg/mL, indicating effectiveness in agricultural applications .
Anticancer Research Induced apoptosis in breast cancer cells with enhanced caspase-3 activity, highlighting its role in cancer therapy .

Q & A

Q. What are the key synthetic pathways for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide, and how can yield optimization be achieved?

The synthesis typically involves multistep reactions starting with cyclocondensation of hydrazine derivatives with β-keto esters to form the pyrazole core, followed by trifluoromethylation and sulfonamide functionalization. Yield optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography or recrystallization. Key intermediates should be validated using NMR and HRMS to ensure structural fidelity .

Q. How is the compound characterized structurally, and what analytical methods are critical for validation?

Structural characterization relies on:

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., trifluoromethyl at position 3, sulfonamide at position 4).
  • HRMS : To verify molecular weight (229.18 g/mol) and isotopic patterns.
  • X-ray Crystallography : For unambiguous confirmation of 3D structure (e.g., using SHELX programs for refinement) .

Q. What in vitro biological screening methods are used to assess its pharmacological potential?

  • Anticancer Activity : Cytotoxicity assays (MTT or SRB) against HeLa and MCF-7 cells, with IC50_{50} values reported in the micromolar range. Apoptosis induction is measured via flow cytometry (Annexin V/PI staining) .
  • Antifungal Activity : Broth microdilution assays against Candida spp., with MIC values correlated to sulfonamide-mediated enzyme inhibition .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, critical for membrane penetration.
  • Sulfonamide Position : Modulating electron-withdrawing effects influences enzyme inhibition (e.g., carbonic anhydrase).
  • Hybridization : Coupling with oxadiazole (e.g., 1,3,4-oxadiazole hybrids) improves anticancer activity, as shown by derivatives with IC50_{50} < 10 μM .

Table 1 : SAR of Key Derivatives

DerivativeTarget ActivityIC50_{50} (μM)
Parent CompoundHeLa Cells25.3
Oxadiazole Hybrid (Bromophenyl)MCF-7 Cells8.7
Thiazolyl HybridCandida albicans12.4 (MIC)

Q. What mechanistic insights explain its role as an enzyme inhibitor?

The sulfonamide group acts as a zinc-binding motif in metalloenzymes (e.g., carbonic anhydrase), while the pyrazole scaffold disrupts ATP-binding pockets in kinases. For example:

  • Factor Xa Inhibition : Analogous pyrazole derivatives (e.g., DPC423) bind to the S1 and S4 pockets via hydrophobic interactions, achieving subnanomolar Ki_i values. Selectivity over thrombin is achieved by minimizing basic P1 groups .
  • Antiviral Activity : Non-nucleoside inhibitors of viral polymerases (e.g., measles virus) exploit trifluoromethyl hydrophobicity to block RNA-dependent RNA polymerase .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

Discrepancies in IC50_{50} values (e.g., varying by cell line or assay conditions) are addressed by:

  • Co-crystallization Studies : Resolving ligand-enzyme complexes (e.g., with SHELXL-refined structures) to identify binding modes and validate target engagement .
  • Molecular Dynamics : Simulating interactions under physiological conditions to explain potency differences .

Q. What strategies improve pharmacokinetic properties without compromising potency?

  • Prodrug Design : Masking the sulfonamide as a methyl ester to enhance oral bioavailability.
  • PEGylation : Increasing solubility while retaining enzyme affinity.
  • Metabolic Profiling : Identifying CYP450 isoforms responsible for degradation using liver microsomes .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .
  • Data Reproducibility : Validate bioassays with positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .
  • Crystallography Workflow : Employ SHELX for high-resolution refinement and PDB deposition to ensure reproducibility .

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